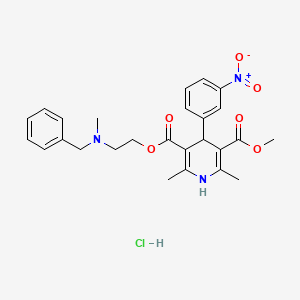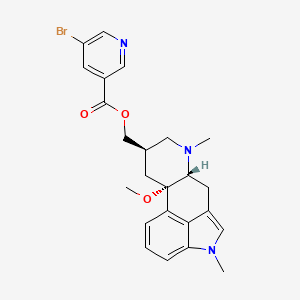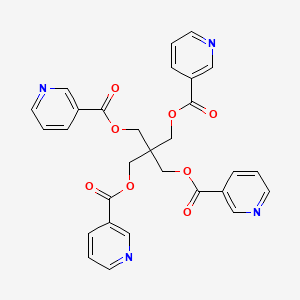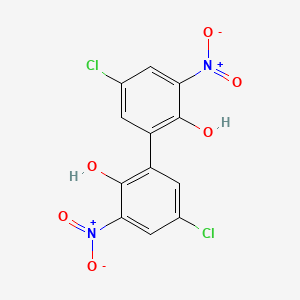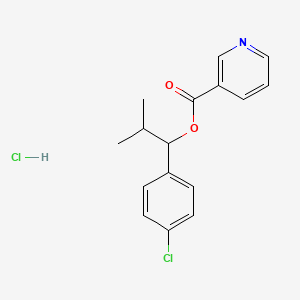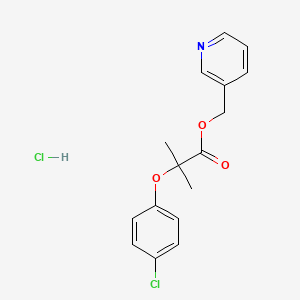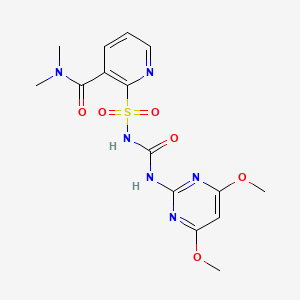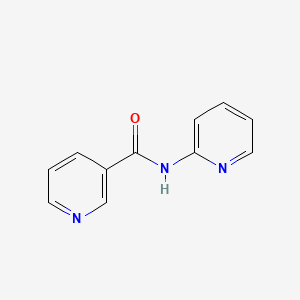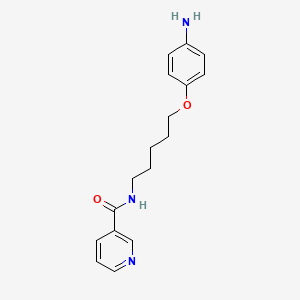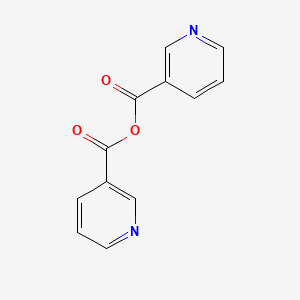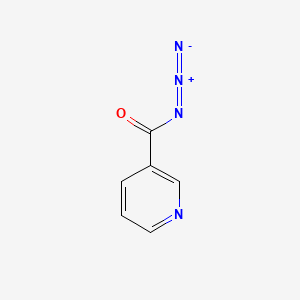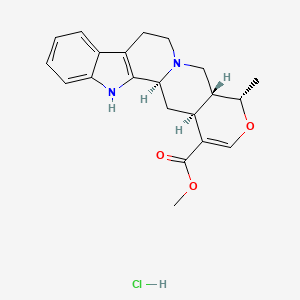
Clorhidrato de Raubasina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El hidrocloruro de ajmalicina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como precursor para la síntesis de otros alcaloides indólicos y derivados.
Biología: Se estudia la ajmalicina por su papel en el metabolismo de las plantas y las vías de biosíntesis.
Industria: La ajmalicina se utiliza en la industria farmacéutica para la producción de fármacos antihipertensivos.
Mecanismo De Acción
El hidrocloruro de ajmalicina ejerce sus efectos actuando como un antagonista del receptor α1-adrenérgico, lo que conduce a la vasodilatación y una posterior disminución de la presión arterial . También inhibe la enzima hepática CYP2D6, que es responsable del metabolismo de muchos fármacos . Esta doble acción hace que la ajmalicina sea un agente antihipertensivo eficaz con beneficios farmacológicos adicionales .
Análisis Bioquímico
Biochemical Properties
Raubasine hydrochloride is structurally related to yohimbine, rauwolscine, and other yohimban derivatives . It acts as an α1-adrenergic receptor antagonist with preferential actions over α2-adrenergic receptors, underlying its hypotensive rather than hypertensive effects . Additionally, it is a very strong inhibitor of the CYP2D6 liver enzyme, which is responsible for the breakdown of many drugs .
Cellular Effects
Raubasine hydrochloride, by acting as an α1-adrenergic receptor antagonist, can influence cell function by modulating cell signaling pathways related to these receptors
Molecular Mechanism
The molecular mechanism of Raubasine hydrochloride involves its interaction with α1-adrenergic receptors. By acting as an antagonist, it prevents the activation of these receptors, thereby exerting its hypotensive effects . It also inhibits the CYP2D6 liver enzyme, affecting the metabolism of many drugs .
Temporal Effects in Laboratory Settings
A study in rats showed that administration of Raubasine hydrochloride at doses of 0, 5, 10, 20, and 40 mg/kg bw/day for 24 weeks did not produce any effect on body weight, haematology, and histopathology
Metabolic Pathways
Raubasine hydrochloride is involved in the metabolic pathway that starts with pyruvate and D-glyceraldehyde-3-phosphate, leading to the synthesis of secologanin
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El hidrocloruro de ajmalicina se puede sintetizar a través de la vía de la biosíntesis que involucra las porciones terpenoide e indol . La porción terpenoide se sintetiza a través de la vía MEP, comenzando con piruvato y D-gliceraldehído-3-fosfato. La porción indol se sintetiza a partir de triptófano mediante la acción de la triptófano descarboxilasa, formando triptamina. Estos intermediarios se combinan luego para formar estrictosidina, que se convierte aún más en ajmalicina bajo la catálisis de la estrictosidina glucosidasa .
Métodos de Producción Industrial: En entornos industriales, el hidrocloruro de ajmalicina a menudo se produce utilizando cultivos celulares vegetales de Catharanthus roseus. Se ha demostrado que el uso de ciclodextrinas y metil jasmonato, junto con la exposición a rayos UV, mejora la producción de ajmalicina en estos cultivos .
Análisis De Reacciones Químicas
Tipos de Reacciones: El hidrocloruro de ajmalicina experimenta varias reacciones químicas, que incluyen:
Oxidación: La ajmalicina se puede oxidar para formar ajmalina, otro alcaloide indol con propiedades antiarrítmicas.
Sustitución: La ajmalicina puede sufrir reacciones de sustitución, particularmente en el nitrógeno indol, para formar varios derivados.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución generalmente involucran reactivos como haluros de alquilo y cloruros de acilo.
Productos Principales:
Oxidación: Ajmalina
Reducción: Derivados de ajmalicina reducidos
Sustitución: Varios derivados de ajmalicina con propiedades farmacológicas modificadas.
Comparación Con Compuestos Similares
El hidrocloruro de ajmalicina está estructuralmente relacionado con varios otros alcaloides indólicos, que incluyen:
El hidrocloruro de ajmalicina es único en su fuerte inhibición de la enzima CYP2D6, que no es una característica compartida por los otros compuestos .
Propiedades
IUPAC Name |
methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3.ClH/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2;/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3;1H/t12-,15-,16+,19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPZOTNKHMBWPD-QAWKRFFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301349028 | |
| Record name | Raubasine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301349028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4373-34-6 | |
| Record name | Ajmalicine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4373-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Raubasine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004373346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Raubasine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301349028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (19α)-16,17-didehydro-19-methyloxayohimban-16-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.248 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RAUBASINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0V9KZN41X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


